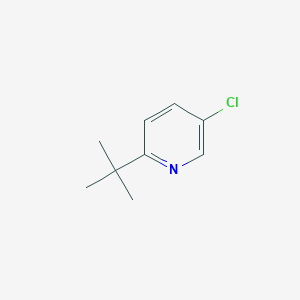
2-Tert-butyl-5-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-chloropyridine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
2-Tert-butyl-5-chloropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it plays a crucial role in developing drugs targeting neurological disorders and other diseases.
- Case Study : Research has demonstrated that derivatives of this compound exhibit inhibitory activity against N-myristoyltransferase (NMT), a promising drug target for treating Trypanosomiasis. Modifications to this compound have led to improved brain penetration and potency, making it a candidate for therapies against stage 2 Human African Trypanosomiasis (HAT) .
Agrochemicals
The compound is also significant in the formulation of agrochemicals, particularly herbicides and insecticides. Its structure allows for enhanced efficacy in crop protection.
- Application : The use of this compound in agrochemical formulations has been linked to increased yield and protection against pests, thereby contributing to sustainable agricultural practices .
Material Science
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings.
- Properties : The unique chemical structure contributes to improved durability and resistance in materials, making it suitable for various industrial applications .
Environmental Remediation
Research indicates that derivatives of this compound can be effective in environmental remediation efforts.
- Application : Studies have shown that these compounds can be utilized in treating contaminated water and soil, providing effective solutions for pollution control .
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Inhibitors for N-myristoyltransferase |
| Agrochemicals | Formulation of herbicides and insecticides | Crop protection and yield enhancement |
| Material Science | Creation of advanced materials | Durable polymers and coatings |
| Environmental Remediation | Treatment of contaminated water and soil | Pollution control solutions |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves reactions with ammonia or amines under specific conditions. It can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by other nucleophiles.
- Mechanism : The mechanism of action varies based on its application but generally involves interaction with molecular targets like enzymes or receptors. The presence of tert-butyl and chlorine groups influences binding affinity and selectivity .
Eigenschaften
CAS-Nummer |
56029-44-8 |
|---|---|
Molekularformel |
C9H12ClN |
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-tert-butyl-5-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |
InChI-Schlüssel |
RWFLXLUMTMSEDF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















